molecular formula C6H14ClNO B1406708 [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride CAS No. 1231730-23-6

[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride

Cat. No.: B1406708
CAS No.: 1231730-23-6
M. Wt: 151.63 g/mol
InChI Key: NDMLMNKCYGAFMB-UHFFFAOYSA-N
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Description

[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride is a cyclopropylamine derivative featuring an ethoxymethyl substituent on the cyclopropane ring. The ethoxy group (CH2CH2O-) distinguishes it from analogs with shorter alkoxy chains or aromatic substituents. This compound is of interest in medicinal chemistry due to the cyclopropane ring's conformational rigidity, which can enhance binding specificity to biological targets .

Properties

IUPAC Name

1-(ethoxymethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-8-5-6(7)3-4-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMLMNKCYGAFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride typically involves the reaction of cyclopropylamine with ethyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Scientific Research Applications

Chemistry: In chemistry, [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules. It is used in experiments to understand its role in biological systems and its potential as a therapeutic agent.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs and treatments.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1-(Ethoxymethyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkoxy vs. Aromatic Groups

[1-(Methoxymethyl)cyclopropyl]amine Hydrochloride (CAS 1029716-05-9)
  • Structure : Methoxymethyl (CH3OCH2-) substituent.
  • Key Differences: Shorter alkyl chain (methoxy vs.
  • Availability : Commercially available in gram quantities, with prices ranging from €278/100 mg to €1,414/2 g .
1-(Thiophen-2-yl)cyclopropanamine Hydrochloride
  • Structure : Thiophene ring attached to the cyclopropane.
  • Properties : Molecular formula C7H10ClNS, molar mass 175.67 g/mol, classified as an irritant .
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine Hydrochloride (CAS 1245643-87-1)
  • Structure : Tetrahydrofuran (THF) ring substituent.

Functional Group Modifications

[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS 1909314-12-0)
  • Structure: Acetic acid moiety linked to the cyclopropane via an aminomethyl group.
  • Key Differences : Carboxylic acid group introduces ionization at physiological pH, enhancing water solubility. The methyl ester derivative (CAS 1417805-94-7) acts as a prodrug, improving membrane permeability .
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine Hydrochloride (Compound 35)
  • Structure : Fluorinated aryl and thiophene groups.
  • Key Differences : Fluorine atoms enhance metabolic stability and binding affinity to serotonin 2C receptors, as demonstrated in antipsychotic drug candidates .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Features
[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride C6H14ClNO 151.64 Ethoxy group, conformational rigidity
[1-(Methoxymethyl)cyclopropyl]amine hydrochloride C5H12ClNO 137.61 Shorter alkoxy chain, lower lipophilicity
1-(Thiophen-2-yl)cyclopropanamine hydrochloride C7H10ClNS 175.67 Aromatic thiophene, irritant
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride C6H12ClNO2 165.62 Ionizable carboxylic acid, improved solubility

Table 2. Pharmacological Relevance of Analogs

Compound Class Example Biological Target Application
Fluorinated cyclopropylamines Compound 35 Serotonin 2C receptor Antipsychotic drug candidates
Arylcyclopropylamines 1-(3,4-Difluorophenyl)cyclopropanamine Undisclosed Potential CNS therapeutics
Alkoxycyclopropylamines [1-(Methoxymethyl)cyclopropyl]amine Research chemicals Synthetic intermediates

Biological Activity

Overview

[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride (CAS No. 1231730-23-6) is an organic compound characterized by its cyclopropyl structure and ethoxymethyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C6H14ClNO
  • Appearance : White solid
  • Solubility : Soluble in water and various organic solvents

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : Cyclopropylamine
  • Reagents : Ethyl chloroformate and hydrochloric acid
  • Reaction Conditions : Low temperature to control reaction rates and prevent side reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Cancer Treatment : Its structural similarity to other known cytotoxic agents suggests potential efficacy in inducing apoptosis in tumor cells.
  • Neurological Disorders : The compound may interact with neurotransmitter systems, indicating possible use in treating conditions such as depression or anxiety.

Case Studies and Research Findings

  • Tumor Cell Studies : A study screened various cyclopropyl derivatives for their ability to induce tubulin polymerization, a critical mechanism for cancer cell proliferation. Results indicated that modifications to the cyclopropyl structure could enhance cytotoxicity against specific cancer cell lines .
  • Neuropharmacological Research : Investigations into related compounds have shown that cyclopropylamine derivatives can influence serotonin receptors, suggesting a pathway for potential antidepressant effects .

Comparative Analysis

CompoundBiological ActivityNotable Features
[1-(Ethoxymethyl)cyclopropyl]amine HClPotential anti-cancer and neuroactive effectsUnique ethoxymethyl group enhances solubility
CyclopropylamineModerate neuroactivityLacks ethoxymethyl group, less complex
Epothilone analogsStrong cytotoxicityKnown for tubulin polymerization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride
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